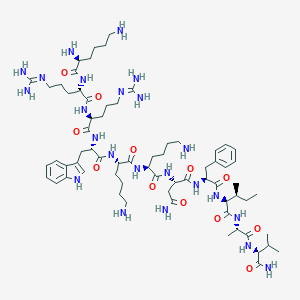
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide, also known as EF5, is a hypoxia marker that is widely used in scientific research. EF5 is a small molecule that selectively binds to hypoxic cells, which are cells that are deprived of oxygen. This unique property of EF5 makes it a valuable tool in cancer research, as hypoxic cells are often resistant to radiation and chemotherapy. In
Mecanismo De Acción
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide selectively binds to hypoxic cells through a process called reduction. In hypoxic cells, the oxygen concentration is low, which leads to the reduction of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide to N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamideH. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamideH is then trapped in the hypoxic cells, allowing for the detection of hypoxic regions in tumors.
Efectos Bioquímicos Y Fisiológicos
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has been shown to have minimal toxicity in animal studies. However, N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide can cause mild skin irritation and allergic reactions in some individuals. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is rapidly cleared from the body, with a half-life of approximately 2 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is a valuable tool in cancer research, as it allows for the detection of hypoxic cells in tumors. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is also relatively easy to use and can be detected using a variety of imaging techniques, including fluorescence microscopy and positron emission tomography (PET). However, N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has some limitations, including its short half-life and the need for specialized equipment to detect it.
Direcciones Futuras
There are several future directions for the use of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide in scientific research. One area of research is the development of new cancer treatments that target hypoxic cells. Another area of research is the use of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide in combination with other hypoxia markers to improve the accuracy of hypoxia detection. Finally, the development of new imaging techniques that can detect N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide in vivo could lead to more accurate and precise detection of hypoxic regions in tumors.
Conclusion
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is a valuable tool in scientific research that allows for the detection of hypoxic cells in tumors. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has been used in a variety of cancer types and can be used to monitor the effectiveness of cancer treatments. Although N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has some limitations, it has several advantages that make it a valuable tool in cancer research. Future research directions for N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide include the development of new cancer treatments, the use of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide in combination with other hypoxia markers, and the development of new imaging techniques.
Métodos De Síntesis
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is synthesized by a multistep process that involves the reaction of 2-nitroimidazole with ethylene oxide to form 2-(2-hydroxyethyl)nitroimidazole, followed by the reaction of the latter with acetyl chloride to form N-(2-acetamidoethyl)-2-(2-nitroimidazol-1-yl)acetamide. Finally, the N-acetyl group is replaced with a fluoroethyl group to form N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is used in scientific research to detect hypoxic cells in tumors, which can help in the development of new cancer treatments. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has been used in a variety of cancer types, including breast, lung, and head and neck cancers. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide can also be used to monitor the effectiveness of cancer treatments, as hypoxic cells are often resistant to radiation and chemotherapy.
Propiedades
IUPAC Name |
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN4O3/c8-1-2-9-6(13)5-11-4-3-10-7(11)12(14)15/h3-4H,1-2,5H2,(H,9,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEQUZYNZXTLAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415296 |
Source


|
| Record name | N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide | |
CAS RN |
199800-19-6 |
Source


|
| Record name | N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














